Lipophilicity (XLogP) Comparison: N-(Pyridin-2-ylmethyl)hexan-1-amine vs. N-(Pyridin-2-ylmethyl)ethanamine
N-(Pyridin-2-ylmethyl)hexan-1-amine exhibits a calculated XLogP of 2.6, as reported on chem960.com [1]. In contrast, the shorter-chain analog N-(pyridin-2-ylmethyl)ethanamine has an experimentally determined LogP of 0.56 . This represents a ~100‑fold difference in octanol/water partition coefficient, translating to substantially different solubility and partitioning behaviour in biphasic reaction systems or biological assays.
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP = 2.6 (calculated) |
| Comparator Or Baseline | N-(Pyridin-2-ylmethyl)ethanamine: LogP = 0.56 (experimental) |
| Quantified Difference | ΔLogP ≈ 2.04 (~100‑fold difference in P) |
| Conditions | Calculated XLogP (atom-additive method) vs. experimentally determined shake-flask LogP |
Why This Matters
A 100‑fold difference in partition coefficient governs extraction efficiency, membrane permeability, and retention time in reverse‑phase chromatography, making the hexyl derivative distinctly more suitable for applications requiring organic‑phase partitioning or hydrophobic environments.
- [1] Chem960. 114366-04-0 (hexyl[(pyridin-2-yl)methyl]amine): Calculated XLogP = 2.6. View Source
